

Sourcing and Synthesis of 5,6-Dibromoindoline: A Technical Guide

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Compound of Interest

Compound Name: 5,6-Dibromoindoline

Cat. No.: B13549257

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Executive Summary: The Supply Chain Reality

5,6-Dibromoindoline (dihydroindole) is a rare, non-commoditized building block in the current global marketplace. Unlike its oxidized counterparts—5,6-dibromoindole and 5,6-dibromoisatin—the indoline form is not typically maintained in stock by major catalog suppliers (Sigma-Aldrich, Enamine, Combi-Blocks) due to its susceptibility to oxidation and limited shelf-life stability.

Strategic Recommendation: Do not attempt to source "**5,6-Dibromoindoline**" as a bulk commodity. Instead, adopt a "Buy Precursor, Synthesize on Demand" strategy. The most robust supply chain involves purchasing the stable precursor 5,6-Dibromoisatin (CAS 17826-05-0) or 5,6-Dibromoindole and performing a controlled reduction. This guide details the sourcing of these precursors and provides a self-validating protocol for the conversion.

Chemical Profile & Precursor Specifications[1]

To ensure reproducibility, procurement must focus on the correct CAS numbers for the stable precursors.

Compound	CAS Number	Stability	Commercial Status
5,6-Dibromoindoline	N/A (Rare)	Low (Oxidation Prone)	Custom Synthesis Only
5,6-Dibromoisatin	17826-05-0	High	Readily Available
5,6-Dibromoindole	Varies (Custom)	Moderate	Limited Stock / Custom

Key Physical Properties (Target: 5,6-Dibromoindoline)

- Molecular Weight: 276.96 g/mol
- Appearance: Off-white to pale grey solid (darkens upon air exposure).
- Storage: -20°C, under Argon/Nitrogen, desiccated.

Commercial Landscape & Suppliers[1][2]

Since the target is a "make-on-demand" entity, the sourcing strategy focuses on the precursors.

Primary Precursor: 5,6-Dibromoisatin (CAS 17826-05-0)

This is the most cost-effective and stable starting material.

Supplier	Tier	Availability	Typical Purity	Region
BenchChem	Aggregator	High	95-98%	Global
BLD Pharm	Direct	High	97%	Asia/USA
Fluorochem	Direct	Medium	95%	Europe
Combi-Blocks	Direct	Medium	95%+	USA

Custom Synthesis Partners

For researchers requiring the final **5,6-Dibromoindoline** directly (mg to g scale), the following CROs have demonstrated capabilities in halogenated indole chemistry:

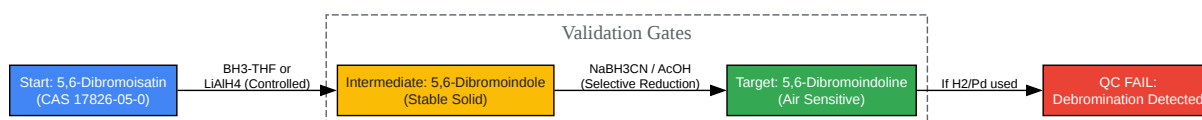
- BOC Sciences (Shirley, NY)
- Denovotec (Custom synthesis specialist)
- Greenpharma (Orléans, France)

Technical Core: Synthesis & Validation Protocol

The most reliable route to **5,6-Dibromoindoline** preserves the halogen substituents by avoiding catalytic hydrogenation (which causes debromination). We utilize a stepwise reduction using Sodium Cyanoborohydride (NaBH₃CN), a mild hydride donor that selectively reduces the heterocyclic ring without touching the aryl bromines.

Pathway Visualization

The following diagram outlines the logical flow from commercial precursor to target, including critical QC checkpoints.



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Figure 1: Strategic synthesis pathway avoiding catalytic hydrogenation to prevent debromination.

Detailed Protocol: Selective Reduction of 5,6-Dibromoindole

Note: If starting from 5,6-Dibromoisatin, first reduce to 5,6-Dibromoindole using Borane-THF complex (BH₃·THF) as described in literature (See Ref 3).

Objective: Convert 5,6-Dibromoindole to **5,6-Dibromoindoline**. Reagents: Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

- Preparation: In a fume hood, dissolve 5,6-Dibromoindole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration). Ensure the vessel is purged with Nitrogen.
- Addition: Add Sodium Cyanoborohydride (3.0 equiv) portion-wise at room temperature (RT). Caution: Evolution of HCN gas is possible; ensure vigorous ventilation.
- Reaction: Stir at RT for 2–4 hours.
 - Self-Validation Check: Monitor via TLC. The Indole spot (fluorescent under UV) should disappear. The Indoline product is typically less fluorescent and will stain distinctly with Ehrlich's reagent (turning pink/red).
- Quenching: Pour the mixture into ice-cold water. Basify carefully with NaOH or NaHCO₃ to pH > 10.
- Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
- Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc) on neutral alumina (silica may cause oxidation).

Critical Quality Control (QC) Parameters:

- ¹H NMR: Look for the disappearance of the C2/C3 aromatic protons of the indole (typically δ 6.5-7.5 ppm) and the appearance of two triplets (or multiplets) corresponding to the C2/C3 methylenes of the indoline (approx. δ 3.0 and 3.5 ppm).
- MS (ESI): Confirm M+H = 278/280/282 (distinct tribromide isotope pattern 1:2:1).

Handling & Storage (Risk Mitigation)

5,6-Dibromoindoline is an electron-rich aniline derivative prone to auto-oxidation back to the indole or polymerization.

- Storage: Store pure compound in amber vials under an inert atmosphere (Argon) at -20°C.
- Solubilization: Dissolve in degassed solvents immediately prior to use.

- Signs of Degradation: A color shift from off-white to dark brown/black indicates oxidation to the indole or quinoid species.

References

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